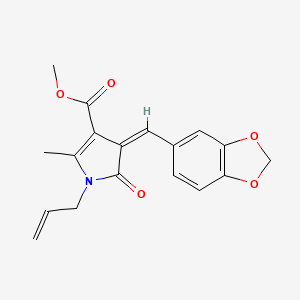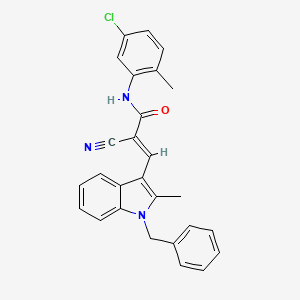![molecular formula C26H26N4O2S B11635965 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-メチル-3-(ピペリジン-1-イルスルホニル)フェニル]-N-フェニルフタラジン-1-アミンは、科学研究、特に化学、生物学、および医学の分野における多様な用途で知られる複雑な有機化合物です。この化合物は、ベンゼン環とピリダジン環が融合した二環構造であるフタラジンコアを特徴としています。ピペリジニルスルホニル基とフェニル基など、さまざまな官能基の存在は、その独自の化学的特性と反応性に貢献しています。
準備方法
合成経路と反応条件
4-[4-メチル-3-(ピペリジン-1-イルスルホニル)フェニル]-N-フェニルフタラジン-1-アミンの合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを伴います。一般的な合成経路の1つは次のとおりです。
フタラジンコアの形成: 合成は、o-フェニレンジアミンとフタル酸無水物などの適切な前駆体の環化を酸性条件下で行うことで達成できるフタラジンコアの構築から始まります。
ピペリジニルスルホニル基の導入: 次のステップは、トリエチルアミンなどの塩基の存在下、フタラジンコアをピペリジン-1-イルスルホニルクロリドなどのスルホニルクロリド誘導体でスルホニル化することです。
フェニル基の付着: 最後のステップは、一般的にパラジウム触媒クロスカップリング反応を使用して、スルホニル化フタラジンをフェニルアミン誘導体と求核性芳香族置換反応によってカップリングすることです。
工業生産方法
この化合物の工業生産には、大規模合成に最適化された同様の合成経路が含まれる場合があります。これには、高収率と純度を確保するための連続フローリアクター、自動合成プラットフォーム、高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジニルスルホニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ニトロ基(存在する場合)またはスルホニル基を標的にし、それぞれアミンまたはチオールに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)、触媒的水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン(塩素、臭素)、ニトロ化剤(硝酸)、スルホン化剤(硫酸)などの試薬は、制御された条件下で使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ピペリジニルスルホニル基の酸化はスルホキシドまたはスルホンを生成する可能性があり、芳香環での置換反応は、ハロゲン、ニトロ基、またはアルキル基などのさまざまな官能基を導入する可能性があります。
科学研究への応用
化学
化学において、4-[4-メチル-3-(ピペリジニル-1-イルスルホニル)フェニル]-N-フェニルフタラジン-1-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探求と新しい合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は薬理学的薬剤としての可能性について研究されています。さまざまな生物学的標的に結合する能力により、特に腫瘍学と神経学の分野で、創薬と開発の候補となります。
医学
医学において、この化合物の誘導体は、治療の可能性について調査されています。それらは、特定の種類の癌、神経疾患、および炎症性疾患に対して活性を持つ可能性があります。化合物が特定の分子経路を調節する能力は、特に注目を集めています。
産業
産業部門では、この化合物は、ポリマーやコーティングなどの高度な材料の開発に使用されています。その独特の化学的特性は、耐久性、安定性、環境要因に対する耐性など、材料の性能の向上に貢献しています。
科学的研究の応用
Chemistry
In chemistry, 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of oncology and neurology.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain types of cancer, neurological disorders, and inflammatory diseases. The compound’s ability to modulate specific molecular pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.
作用機序
4-[4-メチル-3-(ピペリジン-1-イルスルホニル)フェニル]-N-フェニルフタラジン-1-アミンの作用機序は、酵素、受容体、イオンチャネルなどの特定の分子標的との相互作用を含みます。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。たとえば、細胞シグナル伝達経路に関与する特定のキナーゼの活性を阻害し、細胞の増殖と生存に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
4-[4-メチル-3-(ピペリジン-1-イルスルホニル)フェニル]-N-フェニルフタラジン-1-アミン: は、次のような他のフタラジン誘導体と構造的な類似性を共有しています:
独自性
4-[4-メチル-3-(ピペリジン-1-イルスルホニル)フェニル]-N-フェニルフタラジン-1-アミンの独自性は、官能基の特定の組み合わせと、幅広い生物学的標的に結合する能力にあります。これは、さまざまな科学的用途に適した汎用性の高い化合物であり、他の類似の化合物とは区別されます。
類似化合物との比較
Similar Compounds
4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine: shares structural similarities with other phthalazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
特性
分子式 |
C26H26N4O2S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-N-phenylphthalazin-1-amine |
InChI |
InChI=1S/C26H26N4O2S/c1-19-14-15-20(18-24(19)33(31,32)30-16-8-3-9-17-30)25-22-12-6-7-13-23(22)26(29-28-25)27-21-10-4-2-5-11-21/h2,4-7,10-15,18H,3,8-9,16-17H2,1H3,(H,27,29) |
InChIキー |
ILGBLDBFVIRNHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11635898.png)

![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635913.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11635921.png)

![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)

![(6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635947.png)
![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)
![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)
![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
